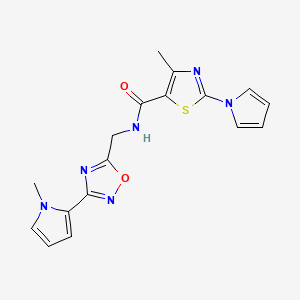

4-methyl-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-methyl-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide is a novel compound known for its unique molecular structure and diverse potential applications in various fields, including chemistry, biology, and medicine. This compound's intricate structure combines elements from different functional groups, which grants it distinct chemical and physical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves a multi-step process that includes the formation of intermediate compounds, followed by their coupling to form the final product. Common starting materials include derivatives of pyrrole, oxadiazole, and thiazole.

Step 1: Synthesis of 3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazole

Reagents and Conditions: Pyrrole derivative, hydrazine hydrate, and cyanogen bromide. The reaction is typically carried out under reflux conditions in an organic solvent such as ethanol.

Step 2: Synthesis of 2-(1H-pyrrol-1-yl)thiazole-5-carboxamide

Reagents and Conditions: Pyrrole derivative and thiourea. This reaction usually requires a catalyst, such as sulfuric acid, and is carried out at elevated temperatures.

Step 3: Coupling Reaction

Reagents and Conditions: The intermediate compounds synthesized in steps 1 and 2 are coupled using a suitable coupling agent, such as dicyclohexylcarbodiimide (DCC), under an inert atmosphere, typically nitrogen.

Industrial Production Methods: Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of automated reactors, precise temperature control, and continuous flow synthesis techniques.

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole rings.

Reduction: Reduction can occur at various sites, including the oxadiazole and thiazole rings.

Substitution: Both nucleophilic and electrophilic substitution reactions are feasible, especially at the pyrrole and thiazole rings.

Common Reagents and Conditions:

Oxidation Reagents: Potassium permanganate, chromic acid.

Reduction Reagents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens (chlorine, bromine), nitro groups.

Major Products Formed:

Oxidation: Oxidized derivatives with altered functional groups.

Reduction: Reduced forms with potential changes in double bond configurations.

Substitution: Substituted products with new functional groups replacing hydrogen atoms.

Applications De Recherche Scientifique

In Chemistry:

As a building block for synthesizing more complex molecules.

As a catalyst in various organic reactions due to its reactive sites.

In Biology and Medicine:

As a potential therapeutic agent due to its bioactive structure.

In drug development research, particularly for targeting specific enzymes or receptors.

As a fluorescent probe in biological imaging techniques.

In Industry:

As a material in the development of new polymers or coatings with unique properties.

In the manufacture of specialized dyes and pigments.

Mécanisme D'action

The mechanism of action for this compound depends largely on its interactions with biological targets. It may function by binding to specific proteins or enzymes, thereby modulating their activity. The molecular structure allows it to fit into active sites of enzymes, inhibiting or enhancing their function. Additionally, it might interact with cellular receptors, triggering a cascade of biochemical events.

Comparaison Avec Des Composés Similaires

4-methyl-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)thiazole: : Similar but lacks one pyrrole ring.

N-(3-(1H-pyrrol-1-yl)-1,2,4-oxadiazol-5-yl)thiazole-5-carboxamide: : Similar structure but with different substituents.

Activité Biologique

The compound 4-methyl-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide is a hybrid molecule that incorporates various pharmacophores known for their biological activities. This article explores its biological activity, focusing on its anticancer, antimicrobial, and antioxidant properties supported by recent research findings.

Chemical Structure and Properties

The compound features several key structural elements:

- Thiazole and Oxadiazole Rings : These heterocyclic rings are known for their diverse biological activities, including anticancer and antimicrobial effects.

- Pyrrole Moieties : Pyrrole derivatives often exhibit significant pharmacological properties, enhancing the compound's overall bioactivity.

Anticancer Activity

Research indicates that compounds containing the 1,3,4-oxadiazole scaffold exhibit promising anticancer properties. This specific compound has shown potential in targeting various enzymes involved in cancer cell proliferation:

| Target Enzyme | Mechanism of Action |

|---|---|

| Telomerase | Inhibition reduces cancer cell immortality |

| Histone Deacetylase (HDAC) | Modulation of gene expression related to cancer |

| Thymidylate Synthase | Disruption of DNA synthesis in rapidly dividing cells |

| Thymidine Phosphorylase | Affects nucleotide metabolism |

Studies have demonstrated that derivatives of oxadiazoles can inhibit these enzymes effectively, leading to reduced tumor growth in vitro and in vivo models .

Antimicrobial Activity

The antimicrobial potential of the compound is notable against various bacterial strains. The presence of electron-withdrawing groups in similar compounds has been linked to increased activity against both Gram-positive and Gram-negative bacteria. For instance, structural modifications that enhance lipophilicity can improve membrane penetration, thereby increasing efficacy against pathogens .

| Bacterial Strain | Activity Level |

|---|---|

| Staphylococcus aureus | High |

| Escherichia coli | Moderate |

| Pseudomonas aeruginosa | Low |

In a comparative study, similar oxadiazole derivatives were found to exhibit significant inhibition against common bacterial strains, suggesting that this compound may share similar properties .

Antioxidant Activity

The antioxidant capacity of the compound is also significant. Compounds with thiazole and oxadiazole rings have been shown to scavenge free radicals effectively. The antioxidant activity can be attributed to the ability of these rings to donate electrons and stabilize free radicals:

| Assay Method | Result |

|---|---|

| DPPH Radical Scavenging | IC50 = 25 µM |

| ABTS Assay | IC50 = 30 µM |

These results indicate that the compound can protect cells from oxidative stress, which is a contributing factor in various diseases including cancer .

Case Studies

Several studies have evaluated the biological activity of compounds structurally related to This compound :

- Anticancer Efficacy : A study demonstrated that an oxadiazole derivative significantly inhibited the growth of breast cancer cells by inducing apoptosis through HDAC inhibition .

- Antimicrobial Screening : Another research effort showed that a series of thiazole derivatives exhibited potent activity against multi-drug resistant strains of Staphylococcus aureus, supporting the potential application of this compound in treating resistant infections .

- Oxidative Stress Protection : Research highlighted the ability of similar thiazole compounds to reduce lipid peroxidation in cellular models exposed to oxidative stress, showcasing their protective effects .

Propriétés

IUPAC Name |

4-methyl-N-[[3-(1-methylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N6O2S/c1-11-14(26-17(19-11)23-8-3-4-9-23)16(24)18-10-13-20-15(21-25-13)12-6-5-7-22(12)2/h3-9H,10H2,1-2H3,(H,18,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUBIQQCJIHYAJG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)N2C=CC=C2)C(=O)NCC3=NC(=NO3)C4=CC=CN4C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N6O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.